2-Chloro-4'-methylbenzophenone

Photochemistry Triplet Reactivity Hydrogen Abstraction

In nucleophilic aromatic substitution and heterocycle synthesis, the "ortho effect" of 2-chloro substituents can critically suppress photochemical hydrogen abstraction and electrochemical carboxylation yields. 2-Chloro-4'-methylbenzophenone (CAS 5953-00-4) offers a defined reactivity profile to address this variability. - Enables selective synthesis of xanthen-9-ones and thioxanthen-9-ones, with the 4'-methyl group serving as a handle for further library diversification. - Provides a built-in reactivity attenuation benchmark for reaction optimization; documented ~58% carboxylation yield versus ~90% for other halogenated analogs. - Supplied with full analytical characterization; ready for immediate global dispatch to support reproducible R&D and process development.

Molecular Formula C14H11ClO
Molecular Weight 230.69 g/mol
CAS No. 5953-00-4
Cat. No. B189140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4'-methylbenzophenone
CAS5953-00-4
Molecular FormulaC14H11ClO
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
InChIKeyWIKUXHHNKRKVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4'-methylbenzophenone: A Differentiated Building Block


2-Chloro-4'-methylbenzophenone (CAS 5953-00-4) is an ortho-chlorinated, para-methylated diaryl ketone that belongs to the substituted benzophenone class [1]. This compound features a chlorine atom at the 2-position of one phenyl ring and a methyl group at the 4'-position of the other, establishing a specific substitution pattern that confers distinct photochemical and electrochemical reactivity profiles compared to its structural analogs [2]. The compound is primarily utilized as a synthetic intermediate in the preparation of heterocyclic systems such as xanthen-9-ones and thioxanthen-9-ones, and serves as a versatile building block in organic synthesis due to its capacity for further functionalization .

Compound class Ortho-chlorinated, para-methylated diaryl ketone building block
Synthetic fit Precursor for xanthen-9-one and thioxanthen-9-one heterocyclic systems
Reactivity context Attenuated triplet-state hydrogen abstraction relative to meta/para analogs

Non-Interchangeable Reactivity of 2-Chloro-4'-methylbenzophenone


Benzophenone derivatives with similar molecular formulas but different substitution patterns exhibit fundamentally distinct reactivity profiles. The ortho-chloro substituent in 2-chloro-4'-methylbenzophenone exerts a unique "ortho effect" that significantly alters triplet-state hydrogen abstraction kinetics and radical formation yields relative to meta- or para-chlorinated analogs [1]. Furthermore, in electrochemical carboxylation reactions, the presence of the 2-chloro group leads to substantially lower product yields compared to other halogenated benzophenones, demonstrating that substitution position, not merely functional group identity, governs synthetic utility [2]. These non-linear structure-activity relationships preclude simple interchangeability and necessitate compound-specific selection for applications demanding precise control over photochemical or electrochemical outcomes.

01 Ortho-chloro “ortho effect”: Triplet reactivity and radical yields may shift significantly compared to meta- or para-chlorinated benzophenones.
02 Electrochemical carboxylation mismatch: Reported yields for 2-chloro-substituted benzophenones may be substantially lower than other halogenated analogs.
03 Isomeric impurity formation: Intramolecular chain transfer may generate regioisomeric byproducts not observed with non-ortho-substituted analogs.

2-Chloro-4'-methylbenzophenone: Quantitative Differentiation Evidence


Suppressed Triplet Hydrogen Abstraction with Ortho-Chloro Substitution

Time-resolved resonance Raman (ns-TR3) spectroscopic analysis reveals that the 2-chloro substituent in benzophenone derivatives reduces hydrogen abstraction ability of the triplet state, while 3-chloro and 4-chloro substituents exhibit no significant effect compared to the parent benzophenone [1]. The 2-Cl-diphenylketyl radical forms with a lower yield and significantly slower formation rate than other chloro-substituted benzophenones under identical experimental conditions in 2-propanol [1].

Suppressed triplet hydrogen abstraction
Class-level inference
Reduced H-abstraction ability: lower yield and slower formation rate of 2-Cl-diphenylketyl radical vs. meta/para analogs and parent benzophenone.
Supports reduced triplet reactivity context for ortho-chlorinated selection.
ns-TR³ in 2-propanol; acetonitrile/water (1:1). Data to verify.
Photochemistry Triplet Reactivity Hydrogen Abstraction

Reduced Electrochemical Carboxylation Yield

In controlled-potential electrolysis under 1 atm CO2 in N-methyl-2-pyrrolidinone (NMP), 2-chloro- and 2,4′-dichlorobenzophenone exhibit α-hydroxyacid yields of 58% and 68%, respectively, whereas other halogenated benzophenones achieve approximately 90% yield under identical conditions [1]. This ~32-35% yield penalty is directly attributable to the 2-chloro substitution pattern.

Reduced carboxylation yield
Head-to-head
~58% α-hydroxyacid yield vs. ~90% for other halogenated benzophenones.
Yield deficit of ~32–35% may impact electrochemical process economics.
NMP, 1 atm CO₂, controlled-potential electrolysis.
Electrochemistry Carboxylation Synthetic Yield

Isomeric Byproduct Formation via Intramolecular Chain Transfer

During the reaction of 2-(4'-methylbenzoyl)-benzenediazonium salts with carbon tetrachloride under alkaline conditions, both 2-chloro-4'-methylbenzophenone and the abnormal product 2-chloro-4-methylbenzophenone are formed [1]. The isomeric byproduct arises from an intramolecular chain transfer involving an aromatic C-H bond, a pathway not available to benzophenone derivatives lacking the ortho-benzoyl arrangement [1].

Isomeric byproduct formation
Head-to-head
2-chloro-4'-methylbenzophenone and 2-chloro-4-methylbenzophenone formed via intramolecular chain transfer.
Purification strategy may be required due to regioisomeric impurity risk.
Diazonium salt reaction with CCl₄ under alkaline conditions.
Synthetic Chemistry Radical Mechanisms Isomer Formation

2-Chloro-4'-methylbenzophenone: Application Scenarios


Synthesis of Xanthen-9-ones and Thioxanthen-9-ones

The 2-chloro substituent serves as a leaving group in nucleophilic aromatic substitution reactions, enabling the construction of heterocyclic frameworks such as xanthen-9-ones and thioxanthen-9-ones . The presence of the 4'-methyl group provides an additional site for further functionalization, making this compound a strategic intermediate for generating diverse heterocyclic libraries.

Controlled Photochemistry with Attenuated Triplet Reactivity

For experimental designs where the high hydrogen abstraction ability of unsubstituted or meta/para-chlorinated benzophenones is undesirable, 2-chloro-4'-methylbenzophenone offers a built-in reactivity attenuation [1]. This property is particularly relevant in photochemical mechanistic studies or in applications where unintended photoreduction must be minimized.

Electrochemical Carboxylation Process Benchmarking

The documented 58% carboxylation yield for 2-chloro-substituted benzophenones (versus ~90% for other analogs) makes this compound a valuable reference standard for developing improved electrochemical protocols or for validating alternative catalytic systems aimed at overcoming the ortho-chloro yield penalty [2].

Application
Selection Property
Validation Focus
Heterocycle synthesis
2-chloro leaving group and 4'-methyl functionalization handle
Xanthen-9-one / thioxanthen-9-one library construction
Controlled photochemistry
Attenuated triplet hydrogen abstraction
Photoreduction minimization and mechanistic study context
Electrochemical protocol benchmarking
Documented ortho-chloro yield penalty
Improved catalytic system or protocol validation

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